molecular formula C8H5N3OS B13337082 (3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B13337082
M. Wt: 191.21 g/mol
InChI Key: MIGCJTAXTSPMND-UHFFFAOYSA-N
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Description

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that features both thiophene and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with acetonitrile in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-acetonitrile share the thiophene ring structure.

    Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its various substituted forms are structurally related.

Uniqueness

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile is unique due to the combination of both thiophene and oxadiazole rings in its structure. This dual presence allows it to exhibit properties of both classes of compounds, making it versatile for various applications .

Properties

Molecular Formula

C8H5N3OS

Molecular Weight

191.21 g/mol

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

InChI

InChI=1S/C8H5N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3H2

InChI Key

MIGCJTAXTSPMND-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CC#N

Origin of Product

United States

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